molecular formula C13H11F3N2O2 B2978994 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-29-4

4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No. B2978994
CAS RN: 478030-29-4
M. Wt: 284.238
InChI Key: FNCKWEGGQJXLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine” is a chemical compound with the molecular formula C13H11F3N2O2 . Its average mass is 284.234 Da and its monoisotopic mass is 284.077271 Da .


Molecular Structure Analysis

The molecular structure of “4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine” consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 5, and a trifluoromethyl-substituted phenyl group at position 2 .

Scientific Research Applications

Nonlinear Optical Materials

Research into pyrimidine derivatives, including structures similar to 4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine, has shown significant promise in the field of nonlinear optics (NLO). These compounds are explored for their electronic, linear, and nonlinear optical properties, underlining their potential in optoelectronic devices and high-tech applications. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have highlighted their considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

Antimicrobial and Antiviral Agents

Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and anti-HIV activities. These studies reveal the potential of these compounds to act against various microorganisms, offering a pathway for the development of new therapeutic agents. The structural and spectral data of these novel compounds establish a foundation for further exploration in medicinal chemistry (Patel & Chikhalia, 2006).

Coordination Chemistry

In coordination chemistry, pyrimidine derivatives form cyclic dimers with transition metal dications, exhibiting intriguing magnetic properties. These complexes provide insight into antiferromagnetic and ferromagnetic exchange mechanisms, enriching our understanding of molecular magnetism and its potential applications in magnetic materials (Baskett et al., 2005).

Antitumor Activity

The antitumor properties of pyrimidine derivatives have been investigated, showing potential as inhibitors of mammalian dihydrofolate reductase. This enzyme is crucial in DNA synthesis, making these compounds valuable in the search for new cancer treatments. Their synthesis and evaluation against various cancer models underscore their significance in oncological research (Grivsky et al., 1980).

Antiviral Research

Studies on the modification of the pyrimidine nucleosides for antiviral applications, especially against orthopoxvirus infections, have shown promising results. The introduction of specific moieties to the pyrimidine ring enhances antiviral activity, highlighting the potential for developing new antiviral drugs (Fan et al., 2006).

properties

IUPAC Name

4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-19-10-7-17-11(18-12(10)20-2)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCKWEGGQJXLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine

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